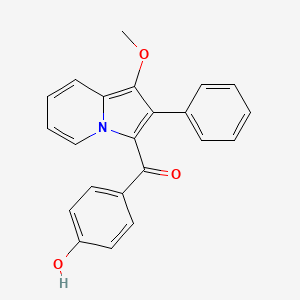
3,4-Diphenyl-4H-1,4-benzothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Diphenyl-4H-1,4-benzothiazine is a heterocyclic compound that features a benzene ring fused with a thiazine ring. This compound is part of the broader class of benzothiazines, which are known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Diphenyl-4H-1,4-benzothiazine can be synthesized through various methods. One common approach involves the condensation of substituted 2-aminobenzenethiols with β-ketoesters, followed by oxidative cyclization . Another method includes the reaction of 2,2’-dithiodianiline with ethyl acetylenecarboxylate in a sealed tube or autoclave . Additionally, base-induced synthesis using sodium hydroxide has been reported .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and solvent-free conditions are employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3,4-Diphenyl-4H-1,4-benzothiazine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed to modify the thiazine ring, although specific conditions and reagents are less commonly reported.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in glacial acetic acid.
Base-Induced Reactions: Sodium hydroxide solutions.
Cyclization: β-ketoesters and 2-aminobenzenethiols.
Major Products:
Sulfone Derivatives: Formed through oxidation reactions.
Substituted Benzothiazines: Resulting from various substitution reactions.
Scientific Research Applications
3,4-Diphenyl-4H-1,4-benzothiazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-Diphenyl-4H-1,4-benzothiazine involves its interaction with biological targets through hydrogen bonding and π-π interactions. The compound’s heteroatoms (nitrogen and sulfur) can engage in hydrogen bonds, while the fused aromatic ring can form π-π interactions with biological targets . These interactions contribute to its diverse biological activities, including antimicrobial and anticancer effects .
Comparison with Similar Compounds
4H-3,1-Benzothiazin-4-ones: These compounds share a similar thiazine ring structure and exhibit comparable biological activities.
Phenothiazines: Known for their antipsychotic properties, phenothiazines also contain a benzothiazine core.
Benzoxazines: These compounds have a similar heterocyclic structure and are used in various industrial applications.
Uniqueness: 3,4-Diphenyl-4H-1,4-benzothiazine is unique due to its structural flexibility and the ability to undergo diverse chemical reactions.
Properties
CAS No. |
79246-66-5 |
|---|---|
Molecular Formula |
C20H15NS |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
3,4-diphenyl-1,4-benzothiazine |
InChI |
InChI=1S/C20H15NS/c1-3-9-16(10-4-1)19-15-22-20-14-8-7-13-18(20)21(19)17-11-5-2-6-12-17/h1-15H |
InChI Key |
MMOYVPLIHSAWBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=CC=CC=C3N2C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



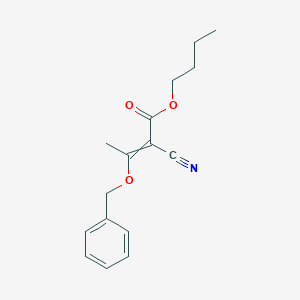
![disodium;3-[[4-[[5-cyano-6-(2-hydroxyethylamino)-4-methyl-2-[2-(4-sulfonatophenyl)ethylamino]pyridin-3-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzenesulfonate](/img/structure/B14450365.png)
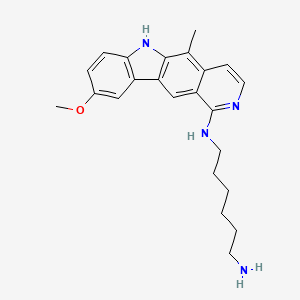


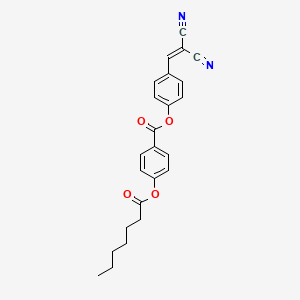
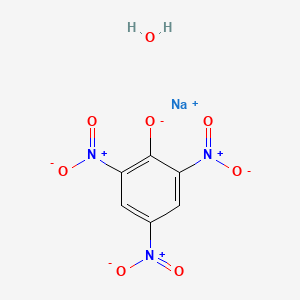
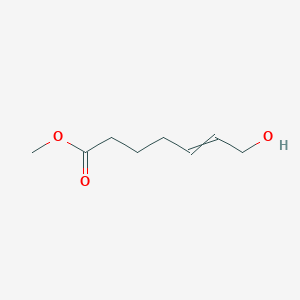
![4-[2-(4-Chlorophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione](/img/structure/B14450426.png)
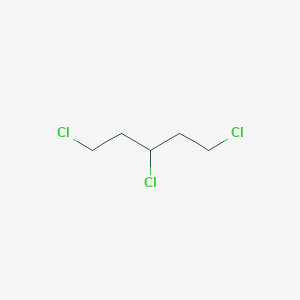

![3-(4-{(E)-[([1,1'-Biphenyl]-4-yl)methylidene]amino}phenyl)prop-2-enoic acid](/img/structure/B14450436.png)
